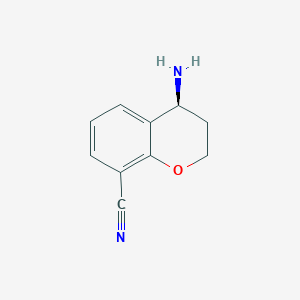
(S)-4-Aminochroman-8-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-4-Aminochroman-8-carbonitrile is a chiral organic compound with significant potential in various scientific fields. It is characterized by its unique structure, which includes a chroman ring system substituted with an amino group at the 4-position and a nitrile group at the 8-position. This compound’s stereochemistry is denoted by the (S)-configuration, indicating its specific three-dimensional arrangement.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-4-Aminochroman-8-carbonitrile typically involves multi-step organic reactions. One common method starts with the preparation of the chroman ring system, followed by the introduction of the amino and nitrile groups. Key steps may include:
Cyclization Reactions: Formation of the chroman ring through cyclization of appropriate precursors.
Amination: Introduction of the amino group at the 4-position using reagents like ammonia or amines under controlled conditions.
Nitrile Introduction: Conversion of a suitable functional group to a nitrile group at the 8-position using reagents such as cyanogen bromide or other nitrile-forming agents.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions: (S)-4-Aminochroman-8-carbonitrile can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides in the presence of a base.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Primary amines.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-4-Aminochroman-8-carbonitrile has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (S)-4-Aminochroman-8-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s effects can be attributed to its ability to form hydrogen bonds, participate in hydrophobic interactions, and undergo redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
4-Aminochroman: Lacks the nitrile group, making it less versatile in certain reactions.
8-Cyanocoumarin: Contains a nitrile group but lacks the amino group, limiting its reactivity in amination reactions.
Chroman-4-one: A ketone derivative with different reactivity compared to the amino and nitrile functionalities.
Uniqueness: (S)-4-Aminochroman-8-carbonitrile’s unique combination of an amino group and a nitrile group on the chroman ring system provides it with distinct reactivity and potential applications. Its chiral nature further enhances its utility in asymmetric synthesis and chiral drug development.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(4S)-4-amino-3,4-dihydro-2H-chromene-8-carbonitrile |
InChI |
InChI=1S/C10H10N2O/c11-6-7-2-1-3-8-9(12)4-5-13-10(7)8/h1-3,9H,4-5,12H2/t9-/m0/s1 |
InChI Key |
JWNDDVGDICTHTE-VIFPVBQESA-N |
Isomeric SMILES |
C1COC2=C(C=CC=C2[C@H]1N)C#N |
Canonical SMILES |
C1COC2=C(C=CC=C2C1N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















